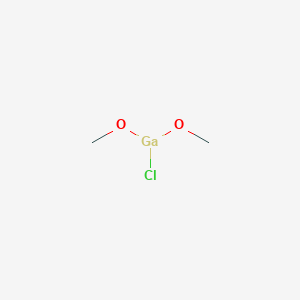

Gallium chloride methoxide (1/1/2)

Description

Gallium chloride methoxide (GaCl(OCH₃)) is a coordination compound comprising gallium, chlorine, and methoxide ligands. Such compounds are typically Lewis acidic and used in organic synthesis, catalysis, or materials science. Gallium-based reagents are often explored for their unique reactivity compared to aluminum or lithium analogs due to gallium’s larger atomic radius and moderate electronegativity .

Properties

CAS No. |

21907-51-7 |

|---|---|

Molecular Formula |

C2H6ClGaO2 |

Molecular Weight |

167.24 g/mol |

IUPAC Name |

chloro(dimethoxy)gallane |

InChI |

InChI=1S/2CH3O.ClH.Ga/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1 |

InChI Key |

XQTLBMSCZOCLSE-UHFFFAOYSA-M |

Canonical SMILES |

CO[Ga](OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium chloride methoxide can be synthesized through alcoholysis and transesterification reactions. For instance, gallium alkoxides, such as gallium methoxide, can be prepared by reacting gallium chloride with methanol under controlled conditions . The reaction typically involves the substitution of chloride ions with methoxide ions, resulting in the formation of gallium chloride methoxide.

Industrial Production Methods: Industrial production of gallium chloride methoxide may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Gallium chloride methoxide undergoes various chemical reactions, including:

Substitution Reactions: Where methoxide ions can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: Gallium in the compound can participate in redox reactions, altering its oxidation state.

Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.

Common Reagents and Conditions: Common reagents used in reactions with gallium chloride methoxide include acetyl chloride, which can further modify the compound . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating gallium chloride methoxide with acetyl chloride can yield halide alkoxides of gallium .

Scientific Research Applications

Gallium chloride methoxide has several applications in scientific research:

Mechanism of Action

The mechanism by which gallium chloride methoxide exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, gallium can mimic iron, disrupting iron-dependent processes in pathogens and cancer cells . This disruption can lead to the inhibition of bacterial growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis draws parallels between GaCl(OCH₃) and structurally or functionally related compounds, based on the provided evidence and inferred properties:

2.1. Sodium Methoxide (NaOMe)

- Role in Synthesis : Sodium methoxide is widely used as a base or nucleophile in organic reactions, such as the synthesis of amidoximes and oxadiazolones ().

- Reactivity : Unlike GaCl(OCH₃), NaOMe lacks Lewis acidity, making it unsuitable for electrophilic catalysis. However, both compounds participate in methoxide ligand exchange.

- Applications: NaOMe is standardized in titrations (e.g., tenth-normal solutions in methanol) , whereas GaCl(OCH₃) may serve as a dual-functional catalyst due to its combined chloride and methoxide ligands.

2.2. Aluminum Chloride (AlCl₃)

- Lewis Acidity : AlCl₃ is a strong Lewis acid used in Friedel-Crafts alkylation and as a shift reagent in UV spectroscopy (). GaCl(OCH₃) likely exhibits weaker acidity due to gallium’s lower electronegativity.

- Stability: AlCl₃ hydrolyzes readily, while GaCl(OCH₃) may demonstrate enhanced stability in non-aqueous solvents, similar to lithium methoxide solutions ().

2.3. Lithium Methoxide (LiOMe)

- Standardization: Lithium methoxide is prepared in precise concentrations (e.g., tenth-normal in toluene or methanol) for volumetric analysis .

2.4. Potassium Chloride (KCl)

- Ionic Character: KCl is a simple ionic compound with pharmaceutical applications ().

Data Table: Key Properties of Selected Compounds

*Note: Properties of GaCl(OCH₃) are inferred due to lack of direct evidence.

Research Findings and Gaps

- Synthesis: GaCl(OCH₃) may be synthesized via gallium trichloride and methanol, analogous to AlCl₃ methoxidation ().

- Catalytic Potential: Compared to AlCl₃, GaCl(OCH₃) could offer milder acidity, reducing side reactions in sensitive syntheses (e.g., flavonoid derivatization, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.